molecular formula C11H18Br2N2O B4278980 (2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone

(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B4278980
M. Wt: 354.08 g/mol
InChI Key: GQQPPSAQESOPKZ-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound characterized by its unique structure, which includes a dibromo-substituted cyclopropyl group attached to a piperazine ring. This compound is of interest in various fields of research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Br2N2O/c1-3-14-4-6-15(7-5-14)9(16)10(2)8-11(10,12)13/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPPSAQESOPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2(CC2(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The dibromo cyclopropyl group can interact with biological macromolecules, potentially leading to the inhibition of certain enzymes or receptors. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone is unique due to its combination of a dibromo-substituted cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties not found in simpler dibromo compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,2-Dibromo-1-methylcyclopropyl)(4-ethylpiperazin-1-yl)methanone

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